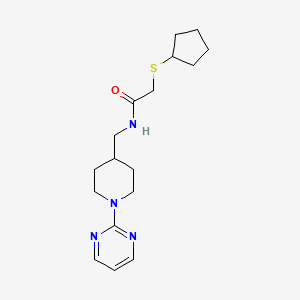

2-(cyclopentylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Description

The compound 2-(cyclopentylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a sulfur-containing acetamide derivative featuring:

- A cyclopentylthio group (C5H9S) at the 2-position of the acetamide backbone.

- A piperidin-4-ylmethyl moiety substituted with a pyrimidin-2-yl ring at the N1 position.

- A central acetamide linker (CH2CONH) bridging the cyclopentylthio and piperidine-pyrimidine groups.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4OS/c22-16(13-23-15-4-1-2-5-15)20-12-14-6-10-21(11-7-14)17-18-8-3-9-19-17/h3,8-9,14-15H,1-2,4-7,10-13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWNGWOBPDITJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the pyrimidinyl-substituted piperidine, followed by the introduction of the cyclopentylthio group and finally the acetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(cyclopentylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Analogues

(a) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()

- Key Features :

- Pyrimidin-2-ylsulfanyl group instead of cyclopentylthio.

- 4-Methylpyridin-2-yl substituent instead of piperidine-pyrimidine.

- Synthesis: Prepared via reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide in ethanol .

- Crystallography: The crystal structure reveals planar acetamide geometry, stabilized by N–H···N hydrogen bonds.

(b) 2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide ()

- Key Features :

- Chloroacetamide backbone with a 5-fluoropyrimidin-2-yl-ethyl group.

- Comparison: The absence of a piperidine ring and cyclopentylthio group limits direct functional overlap.

(c) Rilapladib (Goxalapladib) ()

- Key Features: Complex structure with a thio-quinoline group, trifluoromethyl biphenyl, and methoxyethyl-piperidine. Pharmacology: Potent Lp-PLA2 inhibitor (IC50 = 0.23 nM) for atherosclerosis and Alzheimer’s disease .

- Comparison: Both compounds feature piperidine and acetamide linkers, but Rilapladib’s trifluoromethyl and quinoline groups enhance target selectivity and metabolic stability. The target compound’s cyclopentylthio group may mimic the lipophilic interactions of Rilapladib’s thio-quinoline moiety .

(d) N-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-(6-amino-2-benzothiazolylthio)acetamide ()

Comparative Data Table

*Calculated based on formula C18H25N5OS.

Key Research Findings and Implications

- Synthetic Routes : The target compound could be synthesized via nucleophilic substitution of 2-chloroacetamide with cyclopentylthiol, followed by coupling to a pre-functionalized pyrimidin-2-yl-piperidine intermediate, as seen in analogous syntheses .

- Structure-Activity Relationships (SAR) :

- Therapeutic Potential: While Rilapladib’s success highlights the promise of piperidine-acetamide scaffolds in neurodegenerative diseases, the target compound’s unique substituents warrant exploration in inflammation or CNS targets .

Biological Activity

2-(cyclopentylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its applications and implications in drug development.

Chemical Structure and Properties

The compound's IUPAC name is 2-cyclopentylsulfanyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide. Its molecular formula is , and it possesses a unique combination of functional groups that may confer distinct biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 342.47 g/mol |

| IUPAC Name | 2-cyclopentylsulfanyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide |

| InChI Key | MDWNGWOBPDITJI-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound involves several steps:

- Preparation of Intermediates : The initial step typically includes the synthesis of pyrimidinyl-substituted piperidine.

- Introduction of Cyclopentylthio Group : This is followed by the introduction of the cyclopentylthio group.

- Formation of Acetamide Moiety : Finally, the acetamide group is added to complete the synthesis.

The reaction conditions often require organic solvents, catalysts, and controlled temperatures to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may modulate their activity, leading to various physiological effects. The precise pathways involved are context-dependent and require further investigation.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

Antimicrobial Activity

Studies have suggested that the compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. This activity may be linked to its ability to disrupt cellular processes in microbial organisms.

Anticancer Properties

Preliminary studies indicate that this compound may have anticancer effects through the induction of apoptosis in cancer cells. The specific mechanisms remain under investigation, but it could involve modulation of signaling pathways related to cell survival and proliferation.

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, there is potential for this compound to exhibit neuropharmacological effects. Research into its interaction with neurotransmitter systems could reveal applications in treating neurological disorders.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various bacterial strains, demonstrating significant inhibition at low concentrations compared to standard antibiotics.

- Anticancer Activity Assessment : In vitro assays conducted on cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

- Neuropharmacological Investigation : Preliminary animal studies indicated that administration of the compound resulted in altered behavior consistent with anxiolytic effects, warranting further exploration into its therapeutic potential for anxiety disorders.

Q & A

What are the key considerations for synthesizing 2-(cyclopentylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide with high purity?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, including thioether formation (cyclopentylthio group coupling) and amide bond formation. Critical parameters include:

- Temperature control (e.g., 0–5°C for sensitive intermediates) to prevent side reactions.

- Inert atmosphere (nitrogen/argon) to avoid oxidation of sulfur-containing groups .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound from by-products.

- HPLC analysis (C18 column, UV detection at 254 nm) to confirm purity (>95%) .

How can the compound’s structure be unambiguously confirmed?

Level: Basic

Methodological Answer:

Structural confirmation requires a combination of techniques:

- 1H/13C NMR spectroscopy to verify cyclopentylthio, piperidinylmethyl, and pyrimidine moieties. Key signals include δ ~2.8–3.2 ppm (piperidine CH2) and δ ~8.5 ppm (pyrimidine protons) .

- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., [M+H]+ ion).

- X-ray crystallography (if crystals are obtainable) for definitive 3D structure determination using SHELX software .

What strategies optimize reaction yields in the presence of steric hindrance from the cyclopentylthio group?

Level: Advanced

Methodological Answer:

Steric hindrance can reduce coupling efficiency. Mitigation strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactant solubility .

- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings or EDCI/HOBt for amide bond formation .

- Microwave-assisted synthesis to accelerate reactions and improve yields .

- Design of Experiments (DoE) to statistically optimize temperature, solvent ratio, and catalyst loading .

How should researchers resolve contradictions between computational modeling and experimental binding data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies may arise from:

- Inaccurate force field parameters for sulfur or pyrimidine groups in docking simulations. Validate using quantum mechanical (QM) calculations .

- Solvent effects : Include explicit solvent molecules (e.g., water, DMSO) in molecular dynamics (MD) simulations .

- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity and compare with computational predictions .

What biological targets are plausible for this compound based on structural analogs?

Level: Advanced

Methodological Answer:

Structural analogs suggest potential interactions with:

- Kinases : The pyrimidine moiety mimics ATP-binding site motifs. Test against kinase panels (e.g., EGFR, CDK2) .

- GPCRs : Piperidine derivatives often target neurotransmitter receptors (e.g., dopamine, serotonin). Use radioligand binding assays .

- Epigenetic regulators : Thioacetamide groups may inhibit histone deacetylases (HDACs). Validate via enzymatic assays .

How should researchers handle compound degradation during long-term storage?

Level: Basic

Methodological Answer:

Degradation is minimized by:

- Storage conditions : –20°C under nitrogen atmosphere in amber vials to prevent light/oxidation .

- Stability testing : Monitor via HPLC at intervals (0, 3, 6 months) to detect hydrolysis or dimerization .

- Lyophilization : For long-term storage, lyophilize the compound and store as a stable powder .

What methods are effective for enantiomeric resolution of chiral intermediates?

Level: Advanced

Methodological Answer:

Chiral resolution techniques include:

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases .

- Diastereomeric salt formation using resolving agents like tartaric acid .

- Enzymatic resolution : Lipases or esterases to selectively hydrolyze one enantiomer .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Level: Advanced

Methodological Answer:

SAR studies require:

- Scaffold diversification : Synthesize derivatives with modified cyclopentyl, pyrimidine, or piperidine groups .

- Biological screening : Test against disease-relevant assays (e.g., antiproliferative activity in cancer cell lines) .

- Computational SAR : Use 3D-QSAR models (e.g., CoMFA) to correlate substituents with activity .

What crystallographic challenges arise during X-ray analysis of this compound?

Level: Advanced

Methodological Answer:

Common challenges include:

- Crystal twinning : Mitigate by optimizing crystallization conditions (e.g., slow evaporation in ethanol/water) .

- Disorder in cyclopentyl groups : Refine using SHELXL’s PART instruction to model partial occupancy .

- Weak diffraction : Use synchrotron radiation for small or poorly diffracting crystals .

How can metabolic stability be assessed for preclinical development?

Level: Advanced

Methodological Answer:

Metabolic stability studies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.